1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-
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Overview
Description
1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- is a complex organic compound characterized by its unique molecular structure. It contains a piperidine ring, an acetamide group, and a tetrahydroacridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the piperidine ring and the acetamide group. The tetrahydroacridine moiety is then introduced through a series of reactions that may include cyclization and reduction steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidineacetamide, N-(6-amino-5-methyl-3-pyridinyl)-2-(5-benzothiazolyl)-5-methyl-α-oxo-, (2R,5S)-
- 1-Piperidineacetamide, α,α-dimethyl-
Uniqueness
Compared to similar compounds, 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Its tetrahydroacridine moiety, in particular, is of interest for its potential interactions with biological targets .
Properties
CAS No. |
126740-44-1 |
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Molecular Formula |
C21H27N3O |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(7-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H27N3O/c1-15-9-10-19-17(13-15)21(16-7-3-4-8-18(16)22-19)23-20(25)14-24-11-5-2-6-12-24/h9-10,13H,2-8,11-12,14H2,1H3,(H,22,23,25) |
InChI Key |
JEUXZWCWNTYFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2NC(=O)CN4CCCCC4 |
Origin of Product |
United States |
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